1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one
Description
1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by three phenyl substituents at positions 1, 4, and 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The structural uniqueness of this compound lies in its fully aromatic substitution pattern, which distinguishes it from simpler pyrazolone derivatives like 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (phenazone) . Pyrazolones are widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities .
Properties
CAS No. |
5022-92-4 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,3,4-triphenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C21H16N2O/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22-21)18-14-8-3-9-15-18/h1-15H,(H,22,24) |
InChI Key |
YGRXMOCJHCFIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5-Triphenyl-1H-pyrazol-3(2H)-one can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form 1,3-diphenyl-2-propen-1-one, which is then cyclized with phenylhydrazine to yield the desired product. The reaction typically requires acidic or basic conditions and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Triphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4,5-Triphenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Structural and Substitutional Differences
Pyrazolone derivatives vary in substituents at positions 1, 2, 4, and 5, which critically influence their physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| 1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one | Phenyl (1, 4, 5) | Three aromatic groups; planar configuration |
| 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Phenazone) | Methyl (1, 5), Phenyl (2) | Smaller alkyl groups; higher solubility |
| 4-(1-(4-Chlorophenyl)-2-oxoimidazolidin-4-yl)-1,5-dimethyl-2-phenyl-pyrazol-3-one (4b) | Chlorophenyl-imidazolidinone (4) | Hybrid structure with fused imidazolidinone |
| 4-(((10-Chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-pyrazol-3-one (8) | Anthracenyl-Schiff base (4) | Extended π-conjugation; planar chromophore |
Key Observations :
- Aromatic vs. Alkyl Substituents : The triphenyl derivative exhibits lower solubility in polar solvents compared to phenazone due to its bulky aromatic groups .
- Hybrid Structures : Compounds like 4b and 8 incorporate fused rings or Schiff bases, enhancing biological activity via improved target binding .
Physicochemical Properties
Melting Points and Stability:
| Compound | Melting Point (°C) | Stability Notes |
|---|---|---|
| 1,4,5-Triphenyl-pyrazol-3-one | Not reported | Likely >200°C (predicted from analogs) |
| 4b (imidazolidinone hybrid) | 203–204 | High thermal stability due to rigid core |
| 4d (4-methoxyphenyl-imidazolidinone) | 155 | Lower melting point with polar groups |
The triphenyl derivative’s stability is inferred from its fully conjugated system, which resists tautomerism observed in simpler pyrazolones (e.g., phenazone exists as NH and OH tautomers) .
Antimicrobial and Anti-inflammatory Profiles:
Key Findings :
- Schiff Base Derivatives : Compound 8 shows superior antifungal activity due to its extended aromatic system, which disrupts microbial membranes .
- Hybrids with Imidazolidinones: Compounds like 4b and 4c exhibit moderate-to-high yields (47–64%) and stability, making them candidates for drug delivery systems .
Tautomerism and Reactivity
1,4,5-Triphenyl-pyrazol-3-one’s tautomeric behavior is less pronounced compared to phenazone. In phenazone, tautomerism between NH (1,2-dihydro form) and OH (3-hydroxypyrazole) forms is well-documented . However, the triphenyl derivative’s three aromatic groups likely lock the structure into a single tautomeric form, enhancing chemical predictability in reactions.
Coordination Chemistry
Pyrazolones are known to form coordination complexes with metals. For example:
- Zinc Complexes : Schiff base derivatives of 1,5-dimethyl-2-phenyl-pyrazol-3-one form stable complexes with Zn²⁺, as shown by IR and Raman spectroscopy .
- Diantipyrylmethane Derivatives : These dimeric structures (e.g., 4,4'-methanediylbis-pyrazol-3-one) act as ligands for transition metals, useful in catalysis .
Biological Activity
1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Formula : C19H17N3O
Molecular Weight : 303.36 g/mol
CAS Number : 5022-92-4
Biological Activities
1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one exhibits various biological activities, including:
- Antioxidant Activity : This compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Antitumor Effects : Research has demonstrated its potential in inhibiting cancer cell proliferation through various mechanisms.
The biological activity of 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell survival and proliferation.
- Interaction with Cellular Signaling Pathways : The compound can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
Antioxidant Activity
A study evaluated the antioxidant capacity of various pyrazolone derivatives, including 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one. The compound exhibited a significant reduction in lipid peroxidation levels in vitro.
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one | 25 | |
| Trolox (Vitamin E analog) | 15 |
Antimicrobial Activity
In vitro tests against various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Antitumor Effects
Research published in a peer-reviewed journal highlighted the cytotoxic effects of 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis via ROS generation |
| MCF7 (Breast Cancer) | 15 | Inhibition of proliferation through cell cycle arrest |
Case Studies
A notable case study involved the application of this compound in treating resistant bacterial infections. Patients treated with formulations containing 1,4,5-triphenyl-1,2-dihydro-3H-pyrazol-3-one showed significant improvement compared to those receiving standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
